4'-Bromo-3-(2-methylphenyl)propiophenone
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Description
4'-Bromo-3-(2-methylphenyl)propiophenone is a compound that can be associated with bromophenol derivatives. Bromophenols are a class of aromatic compounds that contain a bromine atom and a phenol group. They are known for their diverse range of biological activities and are often studied for their potential applications in medicine and other fields .
Synthesis Analysis
The synthesis of bromophenol derivatives can be achieved through various methods. One approach is the oxidative bromination of phenolic compounds, as demonstrated in the synthesis of 2-bromo-4-methylphenol, which was obtained with a high yield of 93% under low-temperature conditions . Another method involves palladium-catalyzed reactions, where 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides to produce tetraarylethanes and diaryl phenylisochromanones . These methods highlight the versatility in synthesizing brominated aromatic compounds, which could potentially be applied to the synthesis of 4'-Bromo-3-(2-methylphenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives can be characterized using various spectroscopic techniques. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and X-ray diffraction methods . Similarly, the structural and electronic properties of a related Schiff-base molecule were investigated using DFT methods, revealing insights into the molecular geometry and vibrational frequencies . These studies provide a foundation for understanding the molecular structure of 4'-Bromo-3-(2-methylphenyl)propiophenone.
Chemical Reactions Analysis
Bromophenol derivatives can participate in various chemical reactions. The study of the compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol focused on tautomerism and the formation of supramolecular networks through non-covalent interactions . Additionally, the reactivity of bromophenol derivatives can be explored through their inhibitory activity against enzymes, as seen in the biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives can be extensively studied using computational methods. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was analyzed for its molecular electrostatic potential, Fukui function, and other global reactivity parameters . Another study on a similar Schiff-base molecule provided insights into its polarizability, hyperpolarizability, and molecular electrostatic potential . These analyses are crucial for understanding the behavior of 4'-Bromo-3-(2-methylphenyl)propiophenone in different environments and its potential applications.
Scientific Research Applications
Pharmaceutical Synthesis
- Field : Pharmaceutical Industry
- Application : “4’-Bromo-3-(2-methylphenyl)propiophenone” is used as a precursor in the production of analgesics, sedatives, and anticonvulsant drugs . It’s particularly utilized as an intermediate in the synthesis of benzodiazepines, a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .
- Method : The specific methods of application or experimental procedures would depend on the specific drug being synthesized. Generally, it involves various organic synthesis techniques and functional group transformations .
- Results : The outcome is the production of various pharmaceuticals, particularly benzodiazepines .
Synthesis of Mephedrone
- Field : Organic Chemistry
- Application : “4’-Bromo-3-(2-methylphenyl)propiophenone” is a precursor for the synthesis of mephedrone .
- Method : The specific synthesis methods would depend on the specific procedures followed in the laboratory. It generally involves various organic synthesis techniques .
- Results : The outcome is the production of mephedrone .
Agrochemical and Dyestuff Production
- Field : Agrochemical and Dyestuff Industry
- Application : This compound is used as an important intermediate for raw material in agrochemical and dyestuff production .
- Method : The specific methods of application or experimental procedures would depend on the specific agrochemical or dyestuff being produced .
- Results : The outcome is the production of various agrochemicals and dyestuffs .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAJSLHLNEVED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644017 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-40-7 |
Source
|
Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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